molecular formula C16H21N5O2 B7163854 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide

Cat. No.: B7163854
M. Wt: 315.37 g/mol
InChI Key: HJVFMPRSMUFKCB-UHFFFAOYSA-N
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Description

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide is a complex organic compound that features a unique combination of an imidazole ring, a pyridine ring, and a morpholine ring

Properties

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-10-23-13(2)9-21(12)16(22)19-8-14-3-4-15(18-7-14)20-6-5-17-11-20/h3-7,11-13H,8-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFMPRSMUFKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and strong bases or acids.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethylmorpholine-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

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